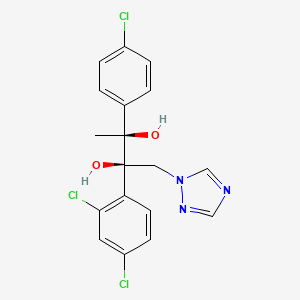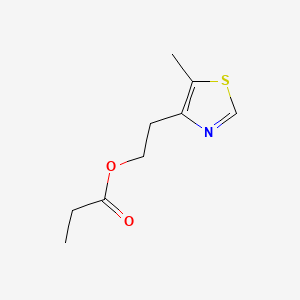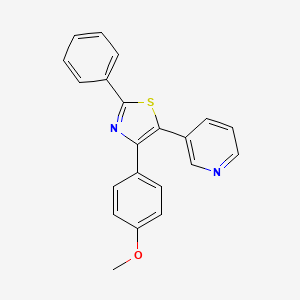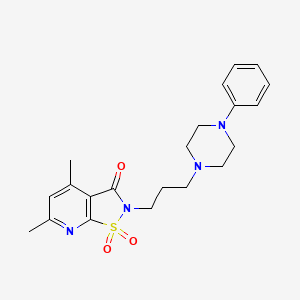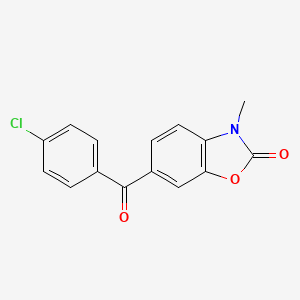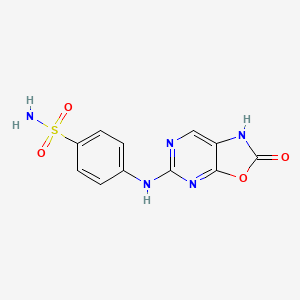
p-((1,2-Dihydro-2-oxooxazolo(5,4-d)pyrimidin-5-yl)amino)benzenesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-((1,2-Dihydro-2-oxooxazolo(5,4-d)pyrimidin-5-yl)amino)benzenesulphonamide: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes an oxazolo-pyrimidine ring fused with a benzenesulphonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-((1,2-Dihydro-2-oxooxazolo(5,4-d)pyrimidin-5-yl)amino)benzenesulphonamide typically involves the cyclization of pyrimidine derivatives to form the oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: p-((1,2-Dihydro-2-oxooxazolo(5,4-d)pyrimidin-5-yl)amino)benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, p-((1,2-Dihydro-2-oxooxazolo(5,4-d)pyrimidin-5-yl)amino)benzenesulphonamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its ability to inhibit specific enzymes and proteins, making it a candidate for drug development . Its structural features allow it to interact with biological targets, potentially leading to the development of new treatments for diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of p-((1,2-Dihydro-2-oxooxazolo(5,4-d)pyrimidin-5-yl)amino)benzenesulphonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites on these targets, inhibiting their activity and leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.
Vergleich Mit ähnlichen Verbindungen
Oxazolo[5,4-d]pyrimidines: These compounds share a similar core structure with p-((1,2-Dihydro-2-oxooxazolo(5,4-d)pyrimidin-5-yl)amino)benzenesulphonamide and exhibit comparable reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of an oxazolo-pyrimidine ring with a benzenesulphonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
77997-18-3 |
|---|---|
Molekularformel |
C11H9N5O4S |
Molekulargewicht |
307.29 g/mol |
IUPAC-Name |
4-[(2-oxo-1H-[1,3]oxazolo[5,4-d]pyrimidin-5-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C11H9N5O4S/c12-21(18,19)7-3-1-6(2-4-7)14-10-13-5-8-9(16-10)20-11(17)15-8/h1-5H,(H,15,17)(H2,12,18,19)(H,13,14,16) |
InChI-Schlüssel |
XBASUSSOCXMTPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC=C3C(=N2)OC(=O)N3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


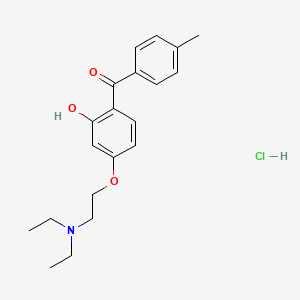
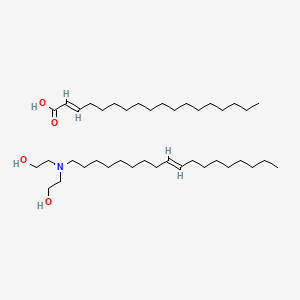
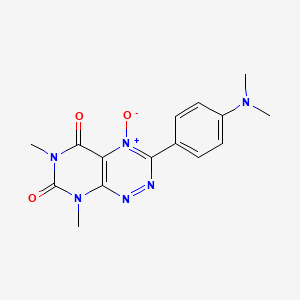

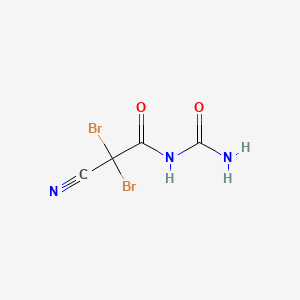
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
